molecular formula C25H28F2N8 B2369183 Abemaciclib Metabolites M2

Abemaciclib Metabolites M2

Cat. No.: B2369183
M. Wt: 478.5 g/mol
InChI Key: IXGZDCRFGCEEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSN2839567, also known as Abemaciclib metabolite M2, is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is a metabolite of Abemaciclib, a drug used in the treatment of certain types of breast cancer. LSN2839567 has shown significant anticancer activity and is used in various scientific research applications .

Preparation Methods

The preparation of LSN2839567 involves the metabolism of Abemaciclib. Abemaciclib is synthesized through a series of chemical reactions, including cyclization and substitution reactions. The specific synthetic routes and reaction conditions for the preparation of Abemaciclib are proprietary and not publicly disclosed. the industrial production of Abemaciclib involves large-scale chemical synthesis using advanced organic chemistry techniques .

Chemical Reactions Analysis

LSN2839567 undergoes various chemical reactions, including:

    Oxidation: LSN2839567 can be oxidized to form different metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: LSN2839567 can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LSN2839567 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

LSN2839567 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, LSN2839567 prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .

Comparison with Similar Compounds

LSN2839567 is similar to other CDK4 and CDK6 inhibitors, such as:

    Palbociclib: Another CDK4 and CDK6 inhibitor used in the treatment of breast cancer.

    Ribociclib: A CDK4 and CDK6 inhibitor with similar anticancer activity.

What sets LSN2839567 apart is its specific role as a metabolite of Abemaciclib, which allows it to be used in studies of drug metabolism and pharmacokinetics. Additionally, its potent inhibition of CDK4 and CDK6 makes it a valuable tool in cancer research .

Properties

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZDCRFGCEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-{6-[5-fluoro-4-(7-fluoro-3-isopropyl-2-methyl-3H-benzoimidazol-5-yl)-pyrimidin-2-ylamino]-pyridin-3-ylmethyl}-piperazine-1-carboxylic acid tert-butyl ester (150 mg) in DCM (10 mL) and methanol (10 mL) add hydrogen chloride 4M in dioxane (194 μL). Stir 10 min and remove the solvent under vacuum. Purify by strong cation exchange cartridge (SCX) eluting with methanol and then methanol-NH3 2M followed by silica gel column chromatography eluting with DCM/methanol-NH3 2M (3%) to afford 120 mg of the title compound. MS (ES+): m/z=479 (M+H)+.
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Quantity
10 mL
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Reaction Step One
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10 mL
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Reaction Step One
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0 (± 1) mol
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194 μL
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Reaction Step Two

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